5-hydroxy-1,2-dimethyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-hydroxy-1,2-dimethyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Iron Chelation and Antioxidant Activity
5-hydroxy-1,2-dimethylpyridin-4(1H)-one, also known as deferiprone, is primarily recognized for its iron chelation properties. It is effective in mitigating iron overload and protecting against oxidative stress caused by Reactive Oxygen Species (ROS). Research has focused on synthesizing novel bioconjugates of β-cyclodextrin with the deferiprone moiety, exploring their physicochemical properties, and assessing their antioxidant activities. The iron(III) complexes of these bioconjugates have been studied for their potential in managing iron-related disorders and oxidative stress (Puglisi et al., 2012).
Crystallography and Molecular Structure
The compound has been a subject of interest in the field of crystallography and structural chemistry. Studies have investigated its crystal structure and molecular conformation, emphasizing the significance of intermolecular hydrogen bonds. These studies provide valuable insights into the molecular behavior and potential applications of this compound in various chemical processes (Xie et al., 2002).
Spectroscopic Analysis and Hydrogen Bonding
Spectroscopic analysis has been conducted to understand the behavior of derivatives of 5-hydroxy-1,2-dimethylpyridin-4(1H)-one. Studies have focused on the hydrogen bonding characteristics of these compounds, providing insights into their structural and vibrational properties. This research is crucial for understanding the fundamental aspects of hydrogen bonding in such compounds and their implications in various chemical and biochemical processes (Hanuza et al., 1997).
Relevance to Treatment of Diseases
The compound's derivatives have been explored for their relevance in the treatment of various diseases. For instance, vanadium complexes with 5-hydroxy-1,2-dimethylpyridin-4(1H)-one have shown potential in the treatment of diabetes. These complexes exhibit a wide range of oxo, hydroxy, and non-oxo complexes in aqueous solutions, indicating their potential for therapeutic applications (Taylor, 1996).
Pharmaceutical Synthesis
Its use in pharmaceutical synthesis has been noted, particularly in the creation of compounds with medicinal relevance. For example, multicomponent reactions involving 5-hydroxy-1,2-dimethylpyridin-4(1H)-one have led to the formation of structures useful in treating human inflammatory diseases and other biomedical applications (Elinson et al., 2019).
Properties
IUPAC Name |
5-hydroxy-1,2-dimethylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)7(10)4-8(5)2/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUURRZNXRDROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.